molecular formula C22H24N4O2 B2842130 1-(2-(1H-indol-1-yl)ethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea CAS No. 894023-60-0

1-(2-(1H-indol-1-yl)ethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea

Cat. No.: B2842130
CAS No.: 894023-60-0
M. Wt: 376.46
InChI Key: GNAAFANUIRFOKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(1H-indol-1-yl)ethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea is a synthetic organic compound characterized by its complex structure, which includes an indole moiety, a pyrrolidinone ring, and a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(1H-indol-1-yl)ethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone or aldehyde.

    Attachment of the Ethyl Linker: The indole is then alkylated using an ethyl halide under basic conditions to introduce the ethyl linker.

    Synthesis of the Pyrrolidinone Ring: The pyrrolidinone ring is synthesized separately, often starting from a suitable amino acid derivative.

    Coupling Reaction: The indole-ethyl intermediate is coupled with the pyrrolidinone derivative using a urea-forming reagent such as phosgene or carbonyldiimidazole (CDI) under controlled conditions to form the final compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to multi-kilogram quantities.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(1H-indol-1-yl)ethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The urea linkage can participate in nucleophilic substitution reactions, where the urea nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of hydroxylated pyrrolidinone derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: Potential use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-(1H-indol-1-yl)ethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the urea linkage can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to the desired therapeutic effect.

Comparison with Similar Compounds

    1-(2-(1H-indol-1-yl)ethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea: Similar structure but with a phenyl group instead of a p-tolyl group.

    1-(2-(1H-indol-1-yl)ethyl)-3-(5-oxo-1-(m-tolyl)pyrrolidin-3-yl)urea: Similar structure but with a meta-tolyl group instead of a para-tolyl group.

Uniqueness: 1-(2-(1H-indol-1-yl)ethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea is unique due to the specific positioning of the p-tolyl group, which can influence its binding affinity and specificity towards certain biological targets. This structural uniqueness can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

IUPAC Name

1-(2-indol-1-ylethyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-16-6-8-19(9-7-16)26-15-18(14-21(26)27)24-22(28)23-11-13-25-12-10-17-4-2-3-5-20(17)25/h2-10,12,18H,11,13-15H2,1H3,(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNAAFANUIRFOKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.